molecular formula C12H8ClNO3 B13242975 2-Chloro-4-(4-nitrophenyl)phenol

2-Chloro-4-(4-nitrophenyl)phenol

Cat. No.: B13242975
M. Wt: 249.65 g/mol
InChI Key: JWTHYLHZHLXPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(4-nitrophenyl)phenol is a chlorinated nitrophenol compound. It is frequently used as a building block for dyes, plastics, and explosives. This compound acts as a catalytic agent, petrochemical additive, and is used in organic synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-nitrophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo substitution reactions, where the chlorine or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, potassium carbonate, and xylene . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include 2-chloro-4-nitro-anisole, various amines, and other substituted phenols .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-nitrophenyl)phenol involves its interaction with specific molecular targets and pathways. For example, it can be degraded by certain bacteria via the 1,2,4-benzenetriol pathway, involving enzymes like FAD-dependent monooxygenase and BT 1,2-dioxygenase . These enzymes catalyze the conversion of the compound to intermediate products, which are further metabolized.

Comparison with Similar Compounds

2-Chloro-4-(4-nitrophenyl)phenol is similar to other chlorinated nitrophenols, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to be used in a wide range of applications, from organic synthesis to industrial processes.

Properties

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

2-chloro-4-(4-nitrophenyl)phenol

InChI

InChI=1S/C12H8ClNO3/c13-11-7-9(3-6-12(11)15)8-1-4-10(5-2-8)14(16)17/h1-7,15H

InChI Key

JWTHYLHZHLXPMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.